Mal-PEG3-t-butyl ester
Overview
Description
Mal-PEG3-t-butyl ester is a polyethylene glycol derivative containing a maleimide group and a tert-butyl ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The tert-butyl protected carboxyl group can be deprotected under acidic conditions. The maleimide group reacts with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups .
Mechanism of Action
Target of Action
Mal-PEG3-t-butyl ester is primarily used as a linker in the chemical conjugation of biomolecules . It contains a maleimide group that can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Mode of Action
The compound interacts with its targets through its maleimide group, which reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol, effectively linking the two molecules together .
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the biomolecules it is linked to. As a linker, its primary role is to facilitate the connection of different biomolecules, and the resulting effects are largely determined by the properties and functions of these biomolecules .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) spacer in the compound is known to increase its solubility in aqueous media
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the biomolecules it is linked to. By forming a covalent bond with a thiol group, it enables the connection of a biomolecule with a thiol, which can have various effects depending on the specific biomolecules involved .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability could be affected by the pH of its environment. Furthermore, the hydrophilic PEG spacer in the compound increases its solubility in aqueous media, which could also influence its action .
Biochemical Analysis
Biochemical Properties
Mal-PEG3-t-butyl ester plays a crucial role in biochemical reactions by facilitating the conjugation of biomolecules. The maleimide group in this compound reacts specifically with thiol groups, forming stable thioether bonds . This property makes it an excellent reagent for linking proteins, peptides, and other thiol-containing molecules. The t-butyl ester group can be deprotected under acidic conditions, allowing for further functionalization . This compound interacts with enzymes, proteins, and other biomolecules through these covalent bonds, enabling the study of protein-protein interactions, enzyme kinetics, and other biochemical processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By modifying proteins and other biomolecules, it can influence cell signaling pathways, gene expression, and cellular metabolism . For example, the conjugation of this compound to cell surface receptors can alter their signaling capabilities, leading to changes in downstream signaling pathways . Additionally, the modification of intracellular proteins with this compound can impact gene expression by affecting transcription factors and other regulatory proteins . These effects highlight the importance of this compound in studying cellular functions and mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with thiol groups on biomolecules . The maleimide group in this compound reacts with thiol groups to form stable thioether bonds, which can modify the structure and function of proteins and other biomolecules . This modification can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, thereby affecting the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable when stored at -20°C, but its activity can decrease over time if not properly stored . In in vitro and in vivo studies, long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . In some cases, high doses of this compound can cause toxic or adverse effects, highlighting the importance of dose optimization in experimental studies . Understanding the dosage effects of this compound is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can be metabolized by enzymes that recognize the maleimide and t-butyl ester groups, leading to the formation of different metabolites . These metabolic pathways can affect the overall activity and function of this compound, as well as its impact on cellular metabolism
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in the compound enhances its solubility and facilitates its movement within the aqueous environment of the cell . Additionally, the maleimide group can interact with specific transporters and binding proteins, influencing the localization and accumulation of this compound . Understanding these transport and distribution mechanisms is important for optimizing the use of this compound in biochemical research.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the maleimide group can interact with proteins that contain localization signals, directing this compound to specific subcellular locations . These localization patterns are important for understanding the compound’s effects on cellular processes and for designing targeted experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-PEG3-t-butyl ester is synthesized through a multi-step process. The synthesis typically involves the reaction of polyethylene glycol with maleic anhydride to introduce the maleimide group. The tert-butyl ester group is introduced by esterification with tert-butanol in the presence of an acid catalyst such as boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified by column chromatography and characterized by nuclear magnetic resonance spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG3-t-butyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Deprotection Reactions: The tert-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reaction is typically carried out in aqueous media at neutral pH.
Deprotection Reactions: Acidic conditions, such as trifluoroacetic acid, are used to remove the tert-butyl protecting group
Major Products Formed
Substitution Reactions: The major product is a thioether-linked conjugate.
Deprotection Reactions: The major product is the free carboxyl group
Scientific Research Applications
Mal-PEG3-t-butyl ester has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the formulation of advanced materials and coatings .
Comparison with Similar Compounds
Similar Compounds
- Mal-PEG4-t-butyl ester
- Mal-PEG2-t-butyl ester
- Amino-PEG3-t-butyl ester
Comparison
Mal-PEG3-t-butyl ester is unique due to its specific combination of a maleimide group and a tert-butyl ester group. This combination allows for both bioconjugation and controlled release of the carboxyl group. Compared to similar compounds, this compound offers a balance between solubility, reactivity, and stability, making it highly versatile for various applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO7/c1-17(2,3)25-16(21)6-8-22-10-12-24-13-11-23-9-7-18-14(19)4-5-15(18)20/h4-5H,6-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAIKTRBCFEELB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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